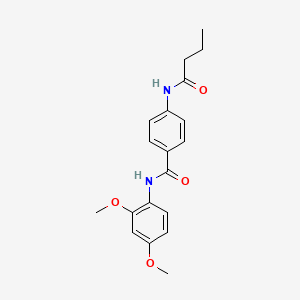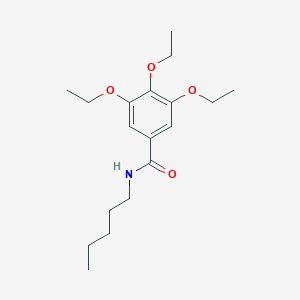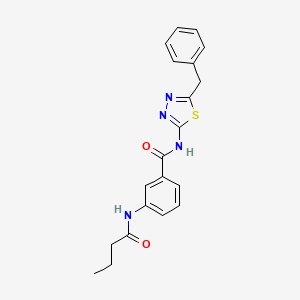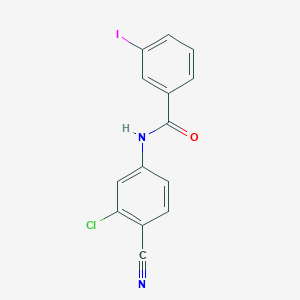
4-phenyl-N-(pyrimidin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-N-(pyrimidin-2-yl)butanamide is an organic compound belonging to the class of phenylacetamides. It is characterized by a phenyl group attached to a butanamide backbone, with a pyrimidin-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-(pyrimidin-2-yl)butanamide typically involves the condensation of 4-phenylbutanoic acid with pyrimidin-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-N-(pyrimidin-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: 4-phenylbutanoic acid derivatives.
Reduction: 4-phenyl-N-(pyrimidin-2-yl)butanamine.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Phenyl-N-(pyrimidin-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-phenyl-N-(pyrimidin-2-yl)butanamide involves its interaction with specific molecular targets. One of the primary targets is lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to antifungal effects .
Comparison with Similar Compounds
N-phenyl-N’-(4-(pyrimidin-4-ylamino)phenyl)urea: A selective inhibitor of class III receptor tyrosine kinase subfamily.
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide: A human cytidine triphosphate synthase 1 (CTPS1) inhibitor.
Uniqueness: 4-Phenyl-N-(pyrimidin-2-yl)butanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit lanosterol 14-alpha demethylase sets it apart from other similar compounds, making it a valuable candidate for antifungal research .
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-phenyl-N-pyrimidin-2-ylbutanamide |
InChI |
InChI=1S/C14H15N3O/c18-13(17-14-15-10-5-11-16-14)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2,(H,15,16,17,18) |
InChI Key |
FBHJQRLDKJOKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171832.png)
![4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11171846.png)






![5-methyl-3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B11171886.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11171890.png)
![N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11171893.png)
![2-methoxy-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171909.png)

![4-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171928.png)
